3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group, an ethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethylation: The ethyl group can be introduced through an alkylation reaction, typically using ethyl iodide and a strong base like sodium hydride.
Pyrrolidinyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or sulfonyl group reductions.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Biological Studies: It can be used in studies to understand its interaction with various biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways, given its potential to interact with specific molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline would depend on its specific biological target. Generally, the compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Acting as an agonist or antagonist to various receptors, thereby influencing cellular signaling pathways.
Modulating Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins, which can affect various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline: Lacks the ethyl group, which may affect its biological activity and chemical properties.
6-Ethyl-4-(pyrrolidin-1-yl)quinoline: Lacks the benzenesulfonyl group, potentially altering its reactivity and interactions with biological targets.
3-(Benzenesulfonyl)quinoline: Lacks both the ethyl and pyrrolidinyl groups, which may significantly change its chemical behavior and applications.
Uniqueness
3-(Benzenesulfonyl)-6-ethyl-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness can lead to distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)26(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTVZKYIZQPAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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